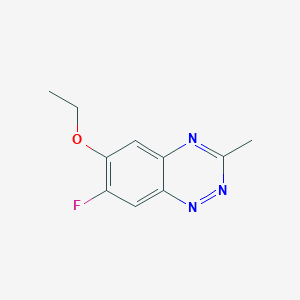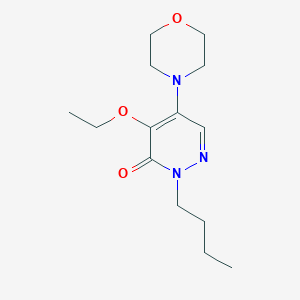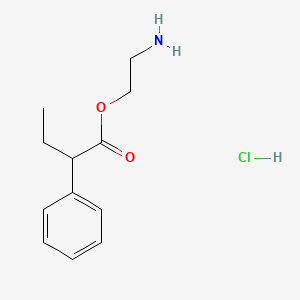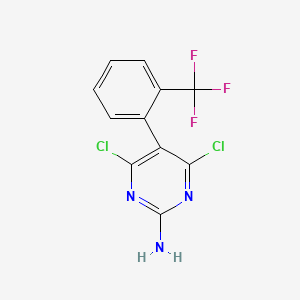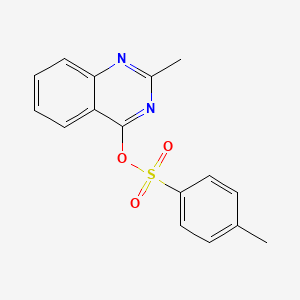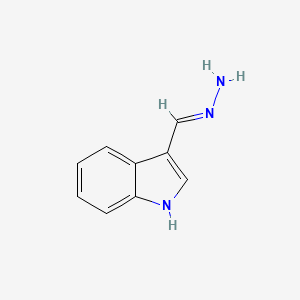
3-(Hydrazonomethyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Hydrazonomethyl)-1H-indole is a compound that belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (-NHN=CH-). This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis. The indole ring system, a core structure in many natural products and pharmaceuticals, combined with the hydrazonomethyl group, provides unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Hydrazonomethyl)-1H-indole typically involves the reaction of indole-3-carboxaldehyde with hydrazine or its derivatives. One common method is the condensation reaction between indole-3-carboxaldehyde and hydrazine hydrate in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction proceeds as follows:
Indole-3-carboxaldehyde+Hydrazine hydrate→this compound+Water
Industrial Production Methods
For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve yields. Additionally, solvent-free conditions or the use of green solvents like ethanol can be employed to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
3-(Hydrazonomethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogens, sulfonyl chlorides, and other electrophiles can be used under acidic or basic conditions.
Major Products
Oxidation: Oximes, nitriles
Reduction: Amines
Substitution: Halogenated indoles, sulfonated indoles
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 3-(Hydrazonomethyl)-1H-indole is used as a building block for the synthesis of more complex molecules. Its unique reactivity makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. It has shown promise in the development of enzyme inhibitors and as a scaffold for drug design.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their therapeutic potential. They have been studied for their anticancer, antimicrobial, and anti-inflammatory properties.
Industry
In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other functional materials. Its ability to form stable complexes with metals makes it useful in catalysis and material science.
Mecanismo De Acción
The mechanism of action of 3-(Hydrazonomethyl)-1H-indole depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with specific molecular targets. The hydrazone group can form reversible covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the indole ring can interact with various biological receptors, influencing cellular pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Hydrazonomethyl)-1H-pyrrole
- 3-(Hydrazonomethyl)-1H-pyrazole
- 3-(Hydrazonomethyl)-1H-benzimidazole
Uniqueness
Compared to similar compounds, 3-(Hydrazonomethyl)-1H-indole stands out due to the presence of the indole ring, which is a privileged structure in medicinal chemistry. The indole ring’s ability to participate in various non-covalent interactions, such as hydrogen bonding and π-π stacking, enhances its binding affinity and specificity towards biological targets. This makes this compound a versatile and valuable compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C9H9N3 |
|---|---|
Peso molecular |
159.19 g/mol |
Nombre IUPAC |
(E)-1H-indol-3-ylmethylidenehydrazine |
InChI |
InChI=1S/C9H9N3/c10-12-6-7-5-11-9-4-2-1-3-8(7)9/h1-6,11H,10H2/b12-6+ |
Clave InChI |
OTYGWWHMSJZFID-WUXMJOGZSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C(=CN2)/C=N/N |
SMILES canónico |
C1=CC=C2C(=C1)C(=CN2)C=NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


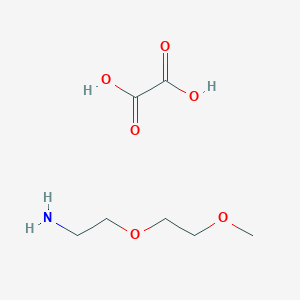
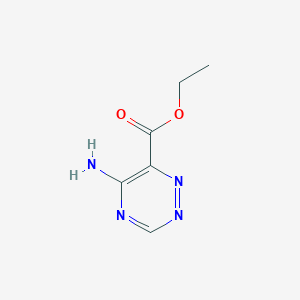
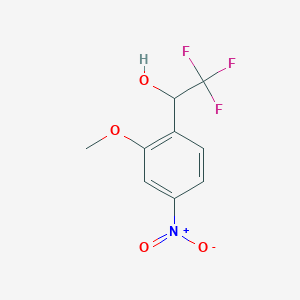
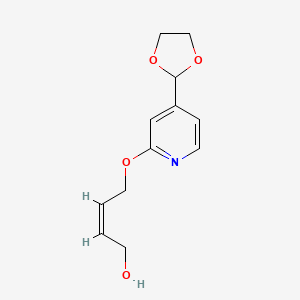
![4-(2-(2,4-Dichloro-5H-pyrrolo[2,3-d]pyrimidin-7(6H)-yl)ethyl)morpholine](/img/structure/B13102811.png)

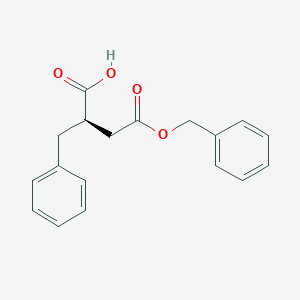
![[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B13102849.png)
